Ácido 2-(5-nitro-2-piridinil)bencenocarboxílico

Descripción general

Descripción

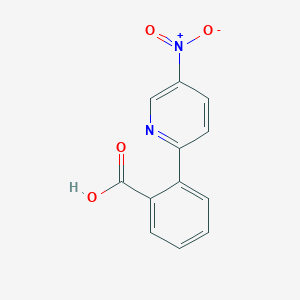

2-(5-Nitropyridin-2-yl)benzoic acid is a chemical compound with the molecular formula C12H8N2O4 and a molecular weight of 244.20 g/mol . It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a benzenecarboxylic acid moiety. This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Aplicaciones Científicas De Investigación

Chemical Applications

1.1 Synthesis of Complex Molecules

2-(5-Nitropyridin-2-yl)benzoic acid serves as a crucial building block in organic synthesis. It can be utilized to create more complex organic molecules, facilitating the development of various chemical compounds, including pharmaceuticals and agrochemicals. The presence of the nitro group enhances its reactivity, allowing for diverse functionalization pathways .

1.2 Reagent in Chemical Reactions

The compound acts as a reagent in several chemical reactions, including coupling reactions and nucleophilic substitutions. Its ability to participate in these reactions makes it valuable for chemists looking to develop new synthetic routes or optimize existing ones .

Biological Applications

2.1 Antimicrobial and Antiviral Properties

Research has indicated that 2-(5-Nitropyridin-2-yl)benzoic acid exhibits potential antimicrobial and antiviral activities. Studies have focused on its efficacy against various pathogens, suggesting that it may be developed into therapeutic agents targeting infectious diseases .

2.2 Drug Development

The compound is under investigation for its role in drug development, particularly concerning its interaction with biological targets such as enzymes and receptors. The nitro group can be reduced to form reactive intermediates that may inhibit specific enzymes, thereby affecting metabolic pathways and cellular processes . This mechanism is particularly relevant in the context of designing drugs for conditions like diabetes and cancer.

Industrial Applications

3.1 Production of Specialty Chemicals

In industrial settings, 2-(5-Nitropyridin-2-yl)benzoic acid is utilized as an intermediate in the synthesis of specialty chemicals, including dyes and pigments. Its unique chemical properties make it suitable for creating products with specific characteristics desired in various applications .

3.2 Environmental Chemistry

The compound's potential applications extend into environmental chemistry, where it may be used in the development of sensors or remediation technologies aimed at detecting or degrading pollutants due to its reactive nature .

Case Studies and Research Findings

Several studies have documented the applications of 2-(5-Nitropyridin-2-yl)benzoic acid:

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitropyridin-2-yl)benzoic acid typically involves the nitration of 2-pyridinecarboxylic acid followed by a coupling reaction with a benzene derivative. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods

While specific industrial production methods for 2-(5-Nitropyridin-2-yl)benzoic acid are not widely documented, the general approach involves large-scale nitration and coupling reactions similar to those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Nitropyridin-2-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of nitro derivatives with higher oxidation states.

Reduction: Formation of 2-(5-Amino-2-pyridinyl)benzenecarboxylic acid.

Substitution: Formation of halogenated derivatives at specific positions on the aromatic rings.

Mecanismo De Acción

The mechanism of action of 2-(5-Nitropyridin-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro group plays a crucial role in its reactivity, influencing the compound’s ability to undergo redox reactions and form covalent bonds with target molecules. The pathways involved often include electron transfer processes and the formation of reactive intermediates .

Comparación Con Compuestos Similares

Similar Compounds

5-Nitropicolinic acid: Similar structure with a nitro group on the pyridine ring but lacks the benzenecarboxylic acid moiety.

2-(5-Nitro-2-pyridinyl)benzenesulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.

Uniqueness

2-(5-Nitropyridin-2-yl)benzoic acid is unique due to the presence of both a nitro group and a benzenecarboxylic acid moiety, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various research fields .

Actividad Biológica

2-(5-Nitropyridin-2-yl)benzoic acid, with the CAS number 1048912-81-7, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(5-Nitropyridin-2-yl)benzoic acid consists of a benzoic acid moiety substituted with a 5-nitropyridine group. This structural configuration is essential for its biological activity, as the nitro group can influence the electronic properties and reactivity of the compound.

Research indicates that compounds containing nitropyridine moieties often exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The mechanisms through which 2-(5-Nitropyridin-2-yl)benzoic acid exerts its effects may include:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes critical for pathogen survival, such as urease in Helicobacter pylori .

- Targeting Apoptotic Pathways : The compound may interact with anti-apoptotic proteins like Mcl-1 and Bfl-1, which are overexpressed in various cancers, thereby promoting apoptosis in cancer cells .

Biological Activity Summary

Case Studies and Research Findings

- Antimicrobial Activity : A study focused on derivatives of nitropyridine compounds demonstrated significant urease inhibition, suggesting that 2-(5-Nitropyridin-2-yl)benzoic acid could similarly disrupt urease activity in H. pylori. The most potent derivatives showed IC50 values significantly lower than standard inhibitors .

- Cancer Research : Another investigation into benzoic acid derivatives revealed that modifications to the structure could enhance binding affinity to Mcl-1 and Bfl-1 proteins. The dual-selective binding profile observed in these derivatives suggests that 2-(5-Nitropyridin-2-yl)benzoic acid may also possess similar properties, making it a candidate for further development as an anticancer agent .

- In Vitro Studies : Experimental data indicated that certain derivatives related to 5-nitropyridine exhibited promising biocompatibility in human blood cells while maintaining low hemolytic activity, which is crucial for therapeutic applications .

Propiedades

IUPAC Name |

2-(5-nitropyridin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-12(16)10-4-2-1-3-9(10)11-6-5-8(7-13-11)14(17)18/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZILLRBYDMYDGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595252 | |

| Record name | 2-(5-Nitropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048912-81-7 | |

| Record name | 2-(5-Nitropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.